molecular formula C21H18F2N2O2 B11089593 1-(3-fluorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]pyrrolidine-2,5-dione

1-(3-fluorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]pyrrolidine-2,5-dione

Cat. No.: B11089593
M. Wt: 368.4 g/mol
InChI Key: OTVDIWUEXUXLGC-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structure, which includes fluorinated phenyl groups and a pyrrolidine-2,5-dione core. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.

    Introduction of Fluorophenyl Groups: Fluorination of phenyl rings can be done using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling Reactions: The fluorinated phenyl groups are then coupled to the pyrrolidine-2,5-dione core using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(3-fluorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]pyrrolidine-2,5-dione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: Used in assays to understand its effects on cellular processes and pathways.

    Industrial Applications: Potential use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl groups may enhance binding affinity and selectivity, while the pyrrolidine-2,5-dione core can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-3-[4-(4-chlorophenyl)-3,6-dihydropyridin-1(2H)-yl]pyrrolidine-2,5-dione
  • 1-(3-bromophenyl)-3-[4-(4-bromophenyl)-3,6-dihydropyridin-1(2H)-yl]pyrrolidine-2,5-dione

Uniqueness

The presence of fluorine atoms in 1-(3-fluorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]pyrrolidine-2,5-dione distinguishes it from its chlorinated or brominated analogs. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and overall biological activity, making it a unique candidate for further research and development.

Properties

Molecular Formula

C21H18F2N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

1-(3-fluorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H18F2N2O2/c22-16-6-4-14(5-7-16)15-8-10-24(11-9-15)19-13-20(26)25(21(19)27)18-3-1-2-17(23)12-18/h1-8,12,19H,9-11,13H2

InChI Key

OTVDIWUEXUXLGC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)C3CC(=O)N(C3=O)C4=CC(=CC=C4)F

Origin of Product

United States

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